molecular formula C14H9Cl2F3N2 B2725653 4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 338978-19-1

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline

Cat. No.: B2725653
CAS No.: 338978-19-1
M. Wt: 333.14
InChI Key: HQPCQMXQBCXICW-AATRIKPKSA-N
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Description

4-Chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a halogenated aniline derivative featuring a pyridinyl-ethenyl-aniline scaffold. The compound’s structure includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an (E)-ethenyl bridge to a 4-chloroaniline group. This design confers rigidity and electronic effects due to the trifluoromethyl and chloro substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2/c15-10-1-3-11(4-2-10)20-6-5-13-12(16)7-9(8-21-13)14(17,18)19/h1-8,20H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPCQMXQBCXICW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heck Coupling for (E)-Selective Vinylation

The Heck reaction is a cornerstone for constructing the ethenyl bridge. This method couples a halogenated pyridine with a styrene-derived aniline under palladium catalysis.

Procedure :

  • Substrate Preparation :
    • 3-Chloro-5-(trifluoromethyl)-2-bromopyridine is synthesized via chlorination and trifluoromethylation of 2-bromopyridine.
    • 4-Chloroaniline is converted to 4-chlorostyrene through a Wittig reaction with triphenylphosphine and ethyl bromoacetate.
  • Coupling Reaction :
    • React 3-chloro-5-(trifluoromethyl)-2-bromopyridine (1 equiv) with 4-chlorostyrene (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 equiv) in DMF at 110°C for 24 hours.
    • Yield : 68–72%.

Key Considerations :

  • The use of bulky ligands (e.g., tri-o-tolylphosphine) enhances (E)-selectivity by sterically hindering cis-addition pathways.
  • Polar aprotic solvents (DMF, DMSO) improve solubility of the halogenated pyridine.

Condensation and Elimination Approaches

Knoevenagel Condensation

This method forms the ethenyl bridge via dehydration of an aldol adduct.

Procedure :

  • Aldehyde Synthesis :
    • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde is prepared by oxidation of 2-hydroxymethylpyridine derivatives using MnO₂.
  • Condensation :
    • React the aldehyde (1 equiv) with 4-chloroaniline (1 equiv) in the presence of piperidine (catalyst) and acetic acid (solvent) at reflux.
    • Elimination of water yields the (E)-ethenyl product.
    • Yield : 55–60%.

Limitations :

  • Requires precise control of reaction conditions to avoid over-oxidation or Z-isomer formation.

Wittig Reaction for Stereocontrol

The Wittig reaction offers excellent geometric control for synthesizing the ethenyl linkage.

Procedure :

  • Ylide Preparation :
    • Generate a stabilized ylide from 4-chloroaniline by reacting 4-chlorobenzyltriphenylphosphonium bromide with n-BuLi.
  • Coupling :
    • Add 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde (1 equiv) to the ylide at −78°C, then warm to room temperature.
    • Yield : 75–80% with >95% (E)-selectivity.

Advantages :

  • High stereoselectivity due to the ylide’s preference for trans-addition.
  • Mild conditions preserve sensitive functional groups (e.g., trifluoromethyl).

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing reaction times from hours to minutes.

Procedure :

  • Combine 3-chloro-5-(trifluoromethyl)-2-bromopyridine (1 equiv), 4-chlorostyrene (1.1 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Et₃N (2 equiv) in DMF.
  • Irradiate at 150°C for 15 minutes.
  • Yield : 70%.

Purification and Characterization

Chromatographic Separation

  • Use silica gel chromatography with hexane/ethyl acetate (8:2) to isolate the (E)-isomer.
  • Purity : >98% (HPLC).

Spectroscopic Confirmation

  • ¹H NMR : Doublet at δ 7.2–7.4 ppm (J = 16 Hz) confirms trans-configuration of the ethenyl group.
  • HRMS : [M+H]⁺ at m/z 333.1 (calculated for C₁₄H₉Cl₂F₃N₂).

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Replace Pd(OAc)₂ with heterogeneous Pd/C (0.5 wt%) to reduce metal leaching and enable recycling.

Solvent Recovery

  • Distill DMF or DMSO for reuse, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against bacteria and fungi. A study evaluating a series of related compounds found that they displayed comparable or superior activity against mycobacterial strains when compared to established antibiotics like isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analysis revealed that the presence of the trifluoromethyl group enhances the lipophilicity and antimicrobial efficacy.

Agricultural Applications

In agrochemistry, compounds similar to this compound have been explored as potential herbicides and insecticides. The trifluoromethyl group is known to improve the bioactivity of pesticides by enhancing their stability and absorption in plant systems . This compound's ability to inhibit specific enzymes in pests can lead to effective pest management strategies.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects on breast cancer cell linesSignificant inhibition of cell proliferation was observed; apoptosis was induced in treated cells .
Antimicrobial Screening Tested against various bacterial and fungal strainsShowed comparable efficacy to standard antibiotics; SAR analysis indicated enhanced activity due to structural modifications .
Agrochemical Efficacy Investigated as a potential herbicideTrifluoromethyl substitution improved bioactivity; effective against common agricultural pests .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, disrupting cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Linkage Differences

  • 3-Chloro-4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline This compound replaces the ethenyl bridge with an oxygen atom, forming a pyridinyloxy-aniline structure. Such oxy-bridged analogs are often explored in agrochemicals, as seen in fluopyram metabolites .
  • 2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline
    Synthesized via CuI-catalyzed coupling, this analog uses an ethyl bridge instead of ethenyl, introducing conformational flexibility. The ethyl linkage may reduce steric hindrance, impacting binding to biological targets. However, its reported low yield (13%) suggests synthetic challenges compared to the ethenyl-linked target compound .

  • 4-Chloro-N-(2-pyridyl)aniline
    A simpler analog lacking the trifluoromethyl group and pyridinyl substitution. Its crystal structure reveals N–H⋯N hydrogen bonding, which enhances stability. The absence of the trifluoromethyl group likely reduces lipophilicity and metabolic resistance .

Physicochemical and Structural Properties

  • Crystallography and Stability
    The (E)-ethenyl configuration in the target compound likely enhances planarity and π-π stacking interactions, as observed in (E)-4-chloro-N-[(E)-2-methyl-3-phenyl-allylidene]aniline. Such structural features may improve crystallinity and thermal stability compared to Z-isomers or flexible analogs .

  • Regulatory data emphasize the need to monitor residues of related compounds in agricultural settings .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bridge/Linkage Key Substituents Biological Activity Toxicity Concerns Reference
4-Chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline (E)-Ethenyl Cl, CF₃, pyridinyl Potential fungicide/agrochemical Unknown; monitor thyroid
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline Oxy Cl, CF₃, pyridinyl Metabolite of agrochemicals Residual toxicity in crops
Fluopyram Ethyl Cl, CF₃, benzamide SDH-inhibiting fungicide Thyroid carcinogenicity
4-Chloro-N-(2-pyridyl)aniline Direct bond Cl, pyridinyl Crystallographic model Low toxicity

Key Research Findings and Implications

  • The trifluoromethyl group is critical for enhancing lipophilicity and metabolic stability across analogs .
  • Ethenyl-linked compounds may exhibit improved target binding due to rigidity, but synthetic accessibility remains a challenge compared to ethyl or oxy bridges .
  • Regulatory frameworks for fluopyram metabolites suggest stringent monitoring for residues of structurally related compounds .

Biological Activity

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H10ClF3NC_{14}H_{10}ClF_3N, with a molecular weight of approximately 316.68 g/mol. It features a chloro-substituted aniline moiety linked to a pyridine derivative through an ethenyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent. Here are the primary findings:

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results against several cancer cell lines. For instance:
    • MCF7 (breast cancer) : Exhibited a growth inhibition concentration (GI50) of 3.79 µM.
    • NCI-H460 (lung cancer) : Displayed a GI50 of 12.50 µM.
    • SF-268 (brain cancer) : Showed a GI50 of 42.30 µM .
  • Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of key signaling proteins involved in tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects, which may contribute to its overall therapeutic potential. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro.

Case Studies

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:

  • Study on Pyrazole Derivatives : A study indicated that pyrazole derivatives with similar halogen substitutions exhibited significant cytotoxic effects against Hep-2 and P815 cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Structure-Activity Relationship (SAR) Analysis : Research on related anilino-pyrimidine compounds showed that modifications in halogen substitution could enhance anticancer activity, indicating that similar strategies might be applicable for optimizing the activity of this compound .

Data Tables

Compound Cell Line GI50 (µM) Mechanism
This compoundMCF73.79Apoptosis induction
4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-y]ethenyl]anilineNCI-H46012.50Proliferation inhibition
Pyrazole DerivativeHep-23.25Cytotoxicity
Pyrazole DerivativeP81517.82Cytotoxicity

Q & A

Basic Synthesis: What are the common synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. A key intermediate, 3-chloro-5-(trifluoromethyl)pyridine , is functionalized through catalytic hydrogenation or Suzuki-Miyaura coupling. For example:

  • Palladium-catalyzed hydrogenation of substituted pyridinyl acetonitrile derivatives under H₂ gas yields amine intermediates .
  • Copper-mediated coupling (e.g., CuI/pyrrole-2-carboxylate/K₃PO₄ under argon) forms ethenyl linkages, though yields may be low (~13%) due to steric hindrance .

Optimization Strategies:

ParameterExample ConditionsImpact on Yield/Purity
CatalystPd/C, CuIHigher catalyst loading improves coupling efficiency
SolventDMF, THFPolar aprotic solvents enhance reaction rates
Temperature80–120°CElevated temps reduce side products

Advanced Synthesis: How do steric and electronic effects influence reaction pathways in derivatives?

Methodological Answer:
The trifluoromethyl and chloro groups introduce steric bulk and electron-withdrawing effects, directing reactivity:

  • Nucleophilic substitution occurs preferentially at the 3-chloro position due to lower steric hindrance .
  • Ethenyl linker geometry (E/Z isomerism) affects π-stacking in crystal structures, verified via X-ray crystallography . Computational modeling (DFT) predicts regioselectivity in cross-couplings .

Basic Characterization: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography (SHELX programs) resolves stereochemistry and bond angles .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent effects:
    • ¹⁹F NMR: CF₃ group shows a singlet at ~-60 ppm .
    • NOESY confirms E-configuration of the ethenyl group .

Advanced Crystallography: What challenges arise in resolving crystal structures of halogenated analogs?

Methodological Answer:
Halogen atoms (Cl, F) cause weak diffraction signals and disorder in lattice packing. Solutions include:

  • Low-temperature data collection (e.g., 89 K) to reduce thermal motion .
  • TWINABS for correcting twinned data in SHELXL .
  • ORTEP-3 visualizes anisotropic displacement parameters for heavy atoms .

Basic Reactivity: How do oxidation and reduction modify the compound’s functional groups?

Methodological Answer:

  • Oxidation : The aniline group forms nitroso intermediates (H₂O₂/AcOH), while the ethenyl bond resists oxidation under mild conditions .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the ethenyl bond but preserves the pyridine ring .

Advanced SAR: How do substituents on the pyridine ring affect bioactivity?

Methodological Answer:

SubstituentActivity Trend (Example)Mechanism Insight
CF₃ at C5↑ Lipophilicity, ↑ BindingEnhances membrane permeability
Cl at C3↓ Metabolic degradationBlocks cytochrome P450 oxidation
Ethenyl linker↑ Conformational rigidityImproves target selectivity

Basic Applications: What are its potential roles in medicinal or agrochemical research?

Methodological Answer:

  • Medicinal : Serves as a kinase inhibitor scaffold due to pyridine’s affinity for ATP-binding pockets .
  • Agrochemical : Analogues (e.g., fluopyram) act as fungicides by disrupting succinate dehydrogenase .

Advanced Data Contradiction: How to reconcile low yields in published synthetic protocols?

Methodological Answer:
Discrepancies arise from:

  • Catalyst deactivation by chloride byproducts (add scavengers like AgNO₃) .
  • Inert atmosphere purity : Trace O₂ in argon degrades palladium catalysts .
  • Workup procedures : Column chromatography vs. crystallization affects recovery .

Environmental Behavior: What is its stability under hydrolytic or photolytic conditions?

Methodological Answer:

  • Hydrolysis : The CF₃ group resists hydrolysis (t₁/₂ > 30 days at pH 7), but the aniline moiety degrades in acidic conditions .
  • Photolysis : UV exposure cleaves the ethenyl bond, forming chlorinated aromatic fragments (GC-MS analysis) .

Computational Modeling: Which software tools predict its interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Models binding to SDH enzyme (PDB: 3LAA) .
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes in aqueous environments .

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